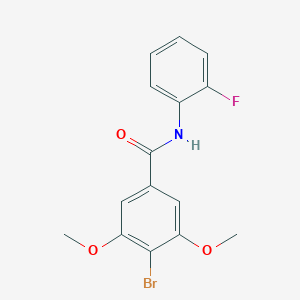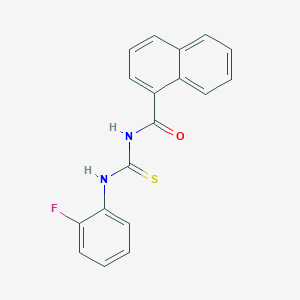
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide, also known as BFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has a molecular formula of C15H13BrFNO3. The compound is known for its unique properties, including its ability to modulate the activity of certain receptors in the brain.
作用机制
The mechanism of action of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide involves its ability to bind to certain receptors in the brain. It has a high affinity for the serotonin 5-HT2A receptor, where it acts as a partial agonist. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide also has a moderate affinity for the dopamine D2 receptor, where it acts as an antagonist. This means that it can block the activity of the receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has also been shown to reduce the activity of certain brain regions such as the prefrontal cortex, which may be involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide in lab experiments is its high specificity for certain receptors in the brain. This makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one limitation of using 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide is its relatively low potency compared to other compounds. This may require higher concentrations of the compound to achieve the desired effects, which can increase the risk of off-target effects.
未来方向
There are several future directions for research related to 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent analogs of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide that can achieve the same effects at lower concentrations. Another area of interest is the exploration of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide's potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide and its effects on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide is a promising compound that has been widely used in scientific research. Its unique properties, including its ability to modulate the activity of certain receptors in the brain, make it a valuable tool for studying various neurological disorders. While there are limitations to its use in lab experiments, there are also many future directions for research related to 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. With further study, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide may prove to be a valuable therapeutic agent for the treatment of various neurological disorders.
合成方法
The synthesis of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. The purity of the compound can be improved using various purification techniques such as recrystallization or column chromatography.
科学研究应用
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes it a promising candidate for the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has also been used in research related to drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other addictive drugs.
属性
产品名称 |
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C15H13BrFNO3 |
分子量 |
354.17 g/mol |
IUPAC 名称 |
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-12-7-9(8-13(21-2)14(12)16)15(19)18-11-6-4-3-5-10(11)17/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
YWEQHLPKVWYYIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=CC=C2F |
规范 SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)






![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)